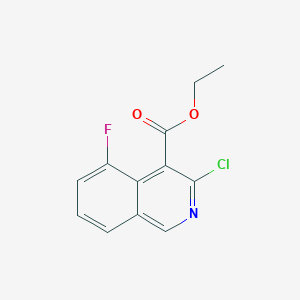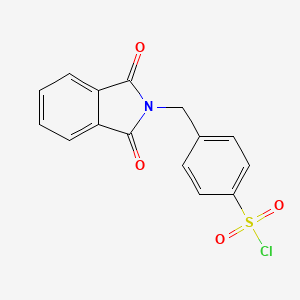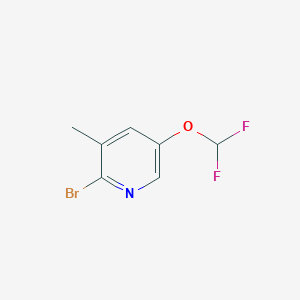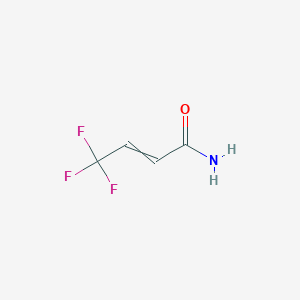
5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-buten-1-yl group, a chlorine atom, and a fluorine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid typically involves the following steps:
Halogenation: The starting material, 4-chloro-2-fluorophenylboronic acid, undergoes halogenation to introduce the chlorine atom at the desired position.
Alkylation: The halogenated intermediate is then subjected to alkylation with 3-buten-1-yl bromide under basic conditions to introduce the 3-buten-1-yl group.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent product quality and high yield while minimizing the use of hazardous reagents and reducing waste.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Boronate esters or boranes.
Substitution: Substituted phenylboronic acids with various functional groups.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: It serves as a catalyst in various organic transformations, including polymerization and hydroboration reactions.
Biology:
Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Bioconjugation: It is used in the synthesis of bioconjugates for targeted drug delivery and imaging applications.
Medicine:
Cancer Research: The compound is explored for its anticancer properties and its ability to inhibit specific cancer-related pathways.
Diagnostics: It is used in the development of diagnostic tools for detecting biomarkers associated with various diseases.
Industry:
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Agriculture: It is used in the development of agrochemicals for crop protection and growth enhancement.
作用機序
The mechanism of action of 5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups on the target molecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
4-Chloro-2-fluorophenylboronic Acid: Lacks the 3-buten-1-yl group, making it less versatile in certain applications.
5-(3-Buten-1-yl)-2-fluorophenylboronic Acid: Similar structure but without the chlorine atom, affecting its reactivity and selectivity.
5-(3-Buten-1-yl)-4-chlorophenylboronic Acid: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness: The presence of both chlorine and fluorine atoms, along with the 3-buten-1-yl group, makes 5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid unique. These substituents enhance its reactivity, selectivity, and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C10H11BClFO2 |
|---|---|
分子量 |
228.46 g/mol |
IUPAC名 |
(5-but-3-enyl-4-chloro-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C10H11BClFO2/c1-2-3-4-7-5-8(11(14)15)10(13)6-9(7)12/h2,5-6,14-15H,1,3-4H2 |
InChIキー |
VFNDFKNDMANUFD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1F)Cl)CCC=C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


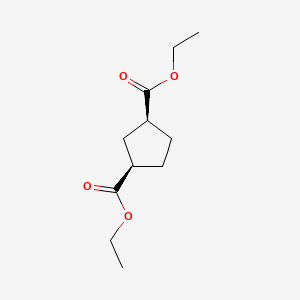
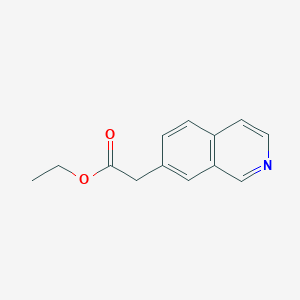
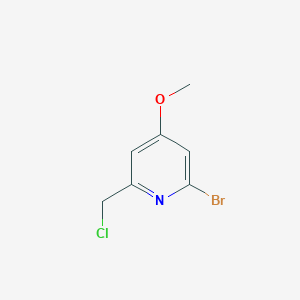
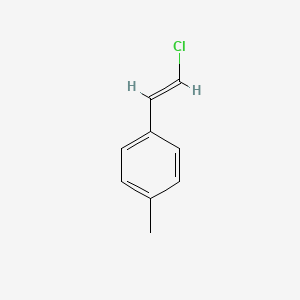

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)
